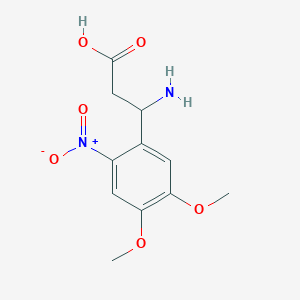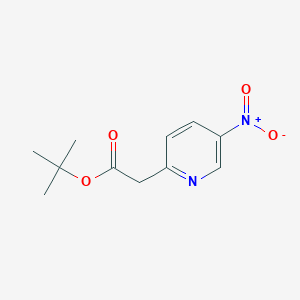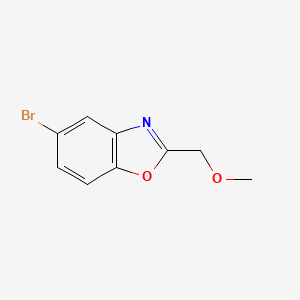
1,3,4-Trimethylphenanthrene
Vue d'ensemble
Applications De Recherche Scientifique
Biomarker Analysis in Organic Matter
1,3,4-Trimethylphenanthrene, as a specific alkylphenanthrene, has been studied for its occurrence in coal and sediment samples from the Late Palaeozoic, containing predominantly terrestrial organic matter. This research provides insights into the aromatic hydrocarbon maturity parameters, which are in agreement with measured vitrinite reflectance values, thus offering a method for analyzing the maturity and origin of hydrocarbons in geological samples (Armstroff et al., 2006).
Geochemical Applications
Thermodynamic calculations on alkylated phenanthrenes, including 1,3,4-Trimethylphenanthrene, have been performed to evaluate their enthalpies of formation. These data are crucial for understanding the geochemical applications in determining the maturity and origin of hydrocarbons, especially in complex compounds like trimethylphenanthrenes (Budzinski et al., 1993).
Organic Geochemistry and Hydrocarbon Analysis
1,3,4-Trimethylphenanthrene distributions in crude oils and rock extracts have been analyzed to extract information on their origin and thermal maturity. This study highlights the significance of specific isomers of methylphenanthrene, dimethylphenanthrene, and trimethylphenanthrene as markers for the determination of organic matter types and the effects of thermal maturation (Budzinski et al., 1995).
Gas Chromatographic Studies
The retention indices for various alkylated phenanthrenes, including 1,3,4-Trimethylphenanthrene, have been determined using gas chromatography. This research aids in understanding the retention behavior related to molecular shape considerations, which is essential for identifying these compounds in natural samples like crude oils and rock extracts (Budzinski et al., 1992).
Synthesis and Chemical Reactivity
Studies on the synthesis and chemical reactivity of polynuclear aromatic compounds, including modifications with trimethylsilyl substituents, provide insights into the controlled regiochemistry and overall reductive alkylation. This research is significant in understanding the reactivity patterns of aromatic compounds like phenanthrene and its derivatives (Marcinow et al., 1989).
Propriétés
IUPAC Name |
1,3,4-trimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-11-10-12(2)15-9-8-14-6-4-5-7-16(14)17(15)13(11)3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQWQWFKALGQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC3=CC=CC=C3C2=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697839 | |
| Record name | 1,3,4-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Trimethylphenanthrene | |
CAS RN |
66271-45-2 | |
| Record name | 1,3,4-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1504272.png)




